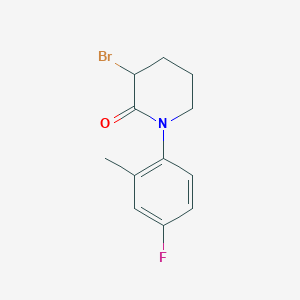

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

概要

説明

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a chemical compound characterized by its bromine and fluorine atoms, as well as its piperidin-2-one structure

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 4-fluoro-2-methylphenylboronic acid with 3-bromopiperidin-2-one under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反応の分析

Types of Reactions: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学的研究の応用

Pain Management

TRPV1 Antagonism

One of the primary applications of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a receptor involved in the sensation of pain, particularly in response to capsaicin and heat. Compounds that inhibit TRPV1 can be valuable in treating neuropathic pain and other chronic pain conditions.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine structure enhance binding affinity and antagonistic potency towards TRPV1. For instance, specific hydrophobic interactions have been identified as critical for achieving high binding potency .

- In Vivo Studies : Experimental studies demonstrate that this compound exhibits significant analgesic activity in rat models of neuropathic pain, showing dose-dependent efficacy without notable side effects such as sedation .

Oncology

Antitumor Activity

The compound has shown promise in cancer research, particularly as a potential treatment for various squamous cell carcinomas. Its ability to selectively target cancer cells while sparing non-malignant cells is a key area of investigation.

- Cell Line Studies : In vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines such as Ca9-22, HSC-2, and HSC-4. Results indicate that this compound can induce apoptosis in malignant cells while exhibiting lower toxicity towards normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | Ca9-22 |

| This compound | X.XX | HSC-2 |

| This compound | X.XX | HSC-4 |

Neuropharmacology

Serotonin and Norepinephrine Reuptake Inhibition

Another area of application for this compound lies in its potential as a serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism is particularly relevant for treating mood disorders such as depression and anxiety.

- Mechanistic Insights : The compound has been noted for its ability to inhibit the reuptake of serotonin and norepinephrine, making it a candidate for further development in treating various affective disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- Analgesic Efficacy : In a study assessing the analgesic properties in animal models, it was found that administration prior to capsaicin exposure significantly reduced pain responses, confirming its role as a TRPV1 antagonist .

- Antitumor Efficacy : A comparative analysis against standard chemotherapeutics revealed that this compound exhibited superior potency in specific cancer cell lines, suggesting its potential utility in oncological therapies .

作用機序

The mechanism by which 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

3-Bromo-1-(2-methylphenyl)piperidin-2-one

3-Bromo-1-(3-fluoro-2-methylphenyl)piperidin-2-one

Uniqueness: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination of halogens provides distinct advantages in terms of stability and reactivity compared to similar compounds.

生物活性

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidinone backbone with a bromine and a fluorine substituent, which may contribute to its interactions with biological macromolecules. The compound is being studied for its applications in drug development, particularly as a lead compound for various therapeutic targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's binding affinity and specificity due to their electronic properties, which facilitate interactions through hydrogen bonding and hydrophobic effects.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties, including:

- Enzyme Inhibition : It has been implicated in the design of enzyme inhibitors, particularly in pathways relevant to cancer and neurodegenerative diseases.

- Receptor Modulation : The compound shows promise as a modulator for various receptors, potentially influencing signaling pathways associated with pain and inflammation .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, related piperidinone derivatives have shown potent inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and has implications in cancer cell proliferation .

A study involving the evaluation of similar compounds revealed that they could inhibit growth in glioma cells through mechanisms independent of apoptosis, highlighting their potential as cytostatic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the phenyl substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups like bromine or fluorine enhances the compound's potency against specific biological targets .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Potential enzyme inhibitor; receptor modulator |

| 3-Bromo-1-(3-methylphenyl)piperidin-2-one | Similar structure but different substituents | Investigated for enzyme interactions |

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Contains thiazole ring | Inhibits Na+/K(+)-ATPase; anti-cancer properties |

The comparative analysis reveals that while all these compounds share a common piperidine framework, their unique substituents significantly influence their biological activities.

特性

IUPAC Name |

3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c1-8-7-9(14)4-5-11(8)15-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEADJMIIBHAJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。